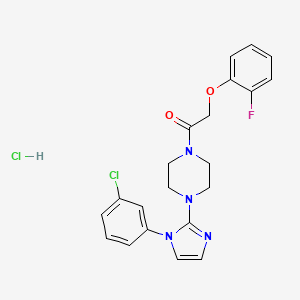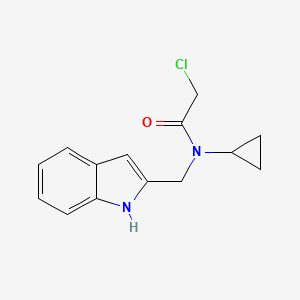
4-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide" is a heterocyclic compound that appears to be structurally related to various pharmacologically active molecules. Although the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the tetrahydro-2H-pyran ring and the thiophene moiety, are common in medicinal chemistry and have been explored for their potential in various biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including the formation of amide bonds and the construction of heterocyclic frameworks. For instance, the synthesis of pyrazole derivatives, as mentioned in paper , involves the use of NMR, mass spectra, FT-IR, and UV-Visible spectroscopy for characterization, and X-ray crystallography for confirming the structure. Similarly, the synthesis of thienopyridine derivatives, as described in paper , involves various substitutions at the nitrogen of the thienopyridine ring to modify biological activities. These methods could potentially be applied to the synthesis of the compound , with adaptations for the specific functional groups present.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies, which provide detailed information about the three-dimensional conformation of the molecule . The dihedral angles between rings, as well as the presence of hydrogen bond interactions, are crucial for the stability and reactivity of the compound. The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods, which would also be relevant for the compound .
Chemical Reactions Analysis
The reactivity of such compounds is often influenced by the presence of electrophilic and nucleophilic regions on the molecular surface, which can be identified through computational studies . The solvent effects on the structural parameters are also important, as they can significantly impact the outcome of chemical reactions . The compound's reactivity could be explored through similar studies to understand its potential interactions with biological targets or other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability, are important for their practical application. For example, the pyrazole derivative mentioned in paper was found to be thermally stable up to 190°C. The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds . The non-linear optical properties of such compounds are also of interest, which could be relevant for the compound .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Applications
Research on related compounds emphasizes their role in heterocyclic synthesis, providing valuable insights into the development of novel chemical entities with potential pharmacological activities. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles to yield various heterocyclic derivatives highlights the chemical versatility and potential utility of similar compounds in developing new therapeutic agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antituberculosis Activity
Derivatives of similar compounds have been evaluated for their antimicrobial and antituberculosis activities. For example, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating promising activity against tuberculosis with low cytotoxicity, which showcases the potential therapeutic applications of these compounds in infectious disease research (Jeankumar et al., 2013).
Anticancer and Anti-inflammatory Agents
Research on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates significant potential in developing new anticancer and anti-inflammatory drugs. These studies underscore the importance of similar compounds in medicinal chemistry for exploring new therapeutic pathways (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
4-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(22(7-9-26-10-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-11-27-16-18/h1-6,11-13,15-16H,7-10,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHCDAKPXICUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)
![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)
